molecular formula C7H13NO B2565180 (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine CAS No. 1486473-03-3

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine

Cat. No.: B2565180
CAS No.: 1486473-03-3
M. Wt: 127.187
InChI Key: HOGOLKHCHFSFKN-LYFYHCNISA-N
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Description

(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ylmethanamine is a bicyclic amine derivative characterized by a 7-oxabicyclo[2.2.1]heptane scaffold with a methanamine group at the 2-position. Its molecular formula is C₇H₁₃NO (molecular weight: 127.18 g/mol), and it has a CAS number of 1486473-03-3 . The compound’s stereochemistry (1R,2S,4S) is critical for its interactions in biological systems, as evidenced by its use in synthesizing inhibitors of endothelial differentiation gene receptor 2 (Edg-2/EDG2), which are investigated for treating atherosclerosis and cardiovascular diseases .

Properties

IUPAC Name

[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2/t5-,6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGOLKHCHFSFKN-LYFYHCNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@H]1O2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as norbornene.

    Epoxidation: The norbornene is subjected to epoxidation using reagents like m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring.

    Amination: The resulting epoxide is then treated with an amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

rac-[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine

  • Molecular Formula: C₇H₁₃NO (same as the target compound).
  • Key Differences : The "rac-" prefix indicates a racemic mixture of stereoisomers, reducing enantiomeric purity. This impacts receptor binding specificity and pharmacokinetics compared to the enantiopure (1R,2S,4S)-form.
  • Applications : Used as a building block in medicinal chemistry, though its biological activity is less selective .

(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine

  • Molecular Formula : C₇H₁₃N (molecular weight: 111.18 g/mol).
  • Key Differences : Lacks the oxygen atom in the bicyclic scaffold, altering polarity and hydrogen-bonding capacity. This reduces solubility in polar solvents compared to the oxabicyclo derivative .

7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine Hydrochloride

  • Molecular Formula: C₇H₁₃NO·HCl (CAS: 130464-52-7).
  • Key Differences : The methanamine group is at the 1-position instead of the 2-position, creating a positional isomer. This structural change may affect interactions with enzymatic targets .

Functional Group Derivatives

rac-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid

  • Molecular Formula : C₇H₁₀O₃ (molecular weight: 142.15 g/mol).
  • Key Differences : Replaces the methanamine group with a carboxylic acid, drastically altering acidity (predicted pKa: ~4.34) and reactivity. This derivative is used in synthesizing ester or amide-based pharmaceuticals .

rac-1-[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine Hydrochloride

  • Molecular Formula: C₇H₁₃NO·HCl (CAS: 2460739-39-1).
  • Key Differences : The hydrochloride salt form enhances stability and aqueous solubility compared to the free base, making it preferable for formulation in preclinical studies .

Q & A

Q. What synthetic strategies are commonly employed to prepare enantiomerically pure (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine?

Enantioselective synthesis often involves chiral starting materials or asymmetric catalysis. For example, analogous bicyclic ketones have been synthesized using Sharpless epoxidation or enzymatic resolution to control stereochemistry . Key steps include protecting the amine group during bicyclic framework formation and employing chiral auxiliaries to ensure stereochemical fidelity. Post-synthetic purification via preparative HPLC or crystallization is critical to isolate the desired enantiomer.

Q. How can the stereochemical configuration of this compound be validated experimentally?

Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C, and NOESY) with X-ray crystallography. NOESY correlations can confirm spatial proximity of protons in the bicyclic system, while X-ray analysis provides definitive stereochemical assignments . High-resolution mass spectrometry (HRMS) and polarimetry further corroborate molecular identity and optical purity .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used. Method validation should include linearity (1–100 µg/mL), precision (RSD <2%), and recovery studies (>95%). For chiral separation, use columns with β-cyclodextrin or cellulose-based stationary phases . Mass spectrometry (LC-MS) enhances specificity for trace analysis in biological matrices .

Advanced Research Questions

Q. How does stereochemical variation in the bicyclic framework influence biological activity?

Design comparative studies using enantiomers and diastereomers to assess activity differences. For example, test binding affinity to target receptors (e.g., GPCRs) via radioligand assays or surface plasmon resonance (SPR). Computational docking studies (e.g., AutoDock Vina) can predict stereospecific interactions with binding pockets . Evidence from analogous compounds suggests that even minor stereochemical deviations reduce potency by >50% .

Q. How should researchers resolve contradictory spectral data during structural elucidation?

Re-examine sample purity via TLC or GC-MS to rule out impurities. If NMR signals overlap, use deuterated solvents or variable-temperature NMR. For unresolved discrepancies, perform density functional theory (DFT) calculations (e.g., Gaussian) to predict 13^{13}C chemical shifts and compare with experimental data . Cross-validation with independent techniques like infrared (IR) spectroscopy or X-ray diffraction is essential .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of derivatives?

Synthesize derivatives with modifications at the methanamine group or oxygen bridge. Evaluate their pharmacological profiles using in vitro assays (e.g., enzyme inhibition, cytotoxicity). Pair experimental data with quantitative structure-activity relationship (QSAR) models to identify critical substituents. For example, substituting the methanamine with bulkier groups may sterically hinder receptor binding, reducing efficacy .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) meticulously to ensure reproducibility. Use internal standards (e.g., deuterated analogs) during LC-MS analysis .
  • Stereochemical Integrity : Monitor optical rotation during synthesis and storage to detect racemization. Store samples at -20°C in inert atmospheres to preserve enantiomeric excess .

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